6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a thiophene ring in its structure enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step procedures. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often employ microwave irradiation or other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions often involve the use of hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The compound’s fluorine atom and thiophene ring contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities and applications.
Imidazopyrazine: Another heterocyclic compound with a pyrazine ring fused to an imidazole ring, known for its anticancer and antiviral properties.
Imidazo[1,2-a]pyrimidine: A compound with a pyrimidine ring fused to an imidazole ring, used in the development of new drugs and synthetic strategies.
Uniqueness
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of a fluorine atom and a thiophene ring, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H8FN3S |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-fluoro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C11H8FN3S/c12-7-3-4-9-14-10(8-2-1-5-16-8)11(13)15(9)6-7/h1-6H,13H2 |
InChI Key |
CLIKVJYDXVXTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)F)N |
Origin of Product |
United States |
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